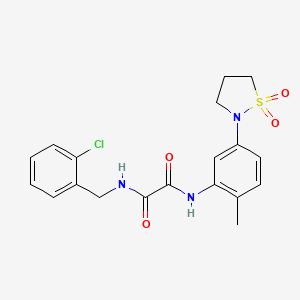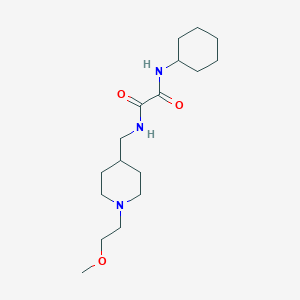![molecular formula C11H13ClN4S B2975251 ({[4-(1H-pyrazol-1-yl)phenyl]methyl}sulfanyl)methanimidamide hydrochloride CAS No. 1909336-38-4](/img/structure/B2975251.png)
({[4-(1H-pyrazol-1-yl)phenyl]methyl}sulfanyl)methanimidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({[4-(1H-pyrazol-1-yl)phenyl]methyl}sulfanyl)methanimidamide hydrochloride, also known as PMSMA hydrochloride, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. This compound has been shown to exhibit promising biological activity, making it a valuable tool for drug discovery and development.
Mecanismo De Acción
The mechanism of action of ({[4-(1H-pyrazol-1-yl)phenyl]methyl}sulfanyl)methanimidamide hydrochloride hydrochloride is not fully understood. However, it is believed to exert its biological activity through the inhibition of various enzymes and proteins involved in cellular processes. For example, ({[4-(1H-pyrazol-1-yl)phenyl]methyl}sulfanyl)methanimidamide hydrochloride hydrochloride has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, ({[4-(1H-pyrazol-1-yl)phenyl]methyl}sulfanyl)methanimidamide hydrochloride hydrochloride has been shown to inhibit the activity of various kinases, which play important roles in cellular signaling pathways.
Biochemical and Physiological Effects:
({[4-(1H-pyrazol-1-yl)phenyl]methyl}sulfanyl)methanimidamide hydrochloride hydrochloride has been shown to exhibit significant biochemical and physiological effects. For example, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, ({[4-(1H-pyrazol-1-yl)phenyl]methyl}sulfanyl)methanimidamide hydrochloride hydrochloride has been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for the development of new antibiotics. Furthermore, ({[4-(1H-pyrazol-1-yl)phenyl]methyl}sulfanyl)methanimidamide hydrochloride hydrochloride has been shown to have anti-inflammatory effects, which could have important implications for the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ({[4-(1H-pyrazol-1-yl)phenyl]methyl}sulfanyl)methanimidamide hydrochloride hydrochloride is its broad spectrum of biological activity. It has been shown to exhibit antibacterial, antifungal, antitumor, and anti-inflammatory activity, making it a valuable tool for drug discovery and development. Additionally, ({[4-(1H-pyrazol-1-yl)phenyl]methyl}sulfanyl)methanimidamide hydrochloride hydrochloride has been shown to have a high yield and purity, making it a reliable compound for lab experiments.
However, there are also some limitations to the use of ({[4-(1H-pyrazol-1-yl)phenyl]methyl}sulfanyl)methanimidamide hydrochloride hydrochloride in lab experiments. For example, its mechanism of action is not fully understood, which could make it difficult to optimize its use in drug development. Additionally, the potential side effects of ({[4-(1H-pyrazol-1-yl)phenyl]methyl}sulfanyl)methanimidamide hydrochloride hydrochloride are not well characterized, which could limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of ({[4-(1H-pyrazol-1-yl)phenyl]methyl}sulfanyl)methanimidamide hydrochloride hydrochloride. One area of interest is the development of new antibiotics based on the structure of ({[4-(1H-pyrazol-1-yl)phenyl]methyl}sulfanyl)methanimidamide hydrochloride hydrochloride. Additionally, further research is needed to fully understand the mechanism of action of ({[4-(1H-pyrazol-1-yl)phenyl]methyl}sulfanyl)methanimidamide hydrochloride hydrochloride, which could lead to the development of more effective drugs. Furthermore, the anti-inflammatory effects of ({[4-(1H-pyrazol-1-yl)phenyl]methyl}sulfanyl)methanimidamide hydrochloride hydrochloride could be further studied to identify potential applications in the treatment of various inflammatory diseases. Overall, the potential applications of ({[4-(1H-pyrazol-1-yl)phenyl]methyl}sulfanyl)methanimidamide hydrochloride hydrochloride in pharmaceutical research make it a valuable compound for further study.
Métodos De Síntesis
The synthesis of ({[4-(1H-pyrazol-1-yl)phenyl]methyl}sulfanyl)methanimidamide hydrochloride hydrochloride involves the reaction between 4-(1H-pyrazol-1-yl)benzaldehyde and thiosemicarbazide in the presence of hydrochloric acid. The resulting product is then treated with formaldehyde to yield ({[4-(1H-pyrazol-1-yl)phenyl]methyl}sulfanyl)methanimidamide hydrochloride hydrochloride. This synthesis method has been reported to have a high yield and purity, making it a reliable approach for the production of ({[4-(1H-pyrazol-1-yl)phenyl]methyl}sulfanyl)methanimidamide hydrochloride hydrochloride.
Aplicaciones Científicas De Investigación
({[4-(1H-pyrazol-1-yl)phenyl]methyl}sulfanyl)methanimidamide hydrochloride hydrochloride has been studied extensively for its potential applications in pharmaceutical research. It has been shown to exhibit significant antibacterial, antifungal, and antitumor activity, making it a valuable tool for drug discovery and development. Additionally, ({[4-(1H-pyrazol-1-yl)phenyl]methyl}sulfanyl)methanimidamide hydrochloride hydrochloride has been shown to have potential as an anti-inflammatory agent, which could have important implications for the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
(4-pyrazol-1-ylphenyl)methyl carbamimidothioate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4S.ClH/c12-11(13)16-8-9-2-4-10(5-3-9)15-7-1-6-14-15;/h1-7H,8H2,(H3,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZFTDZUAHOOFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)CSC(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2975169.png)
![5-Fluoro-3-(3-methoxybenzyl)-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2975170.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2975172.png)

![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-ethylphenyl)acetamide](/img/structure/B2975174.png)
![tert-butyl 3-amino-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2975175.png)
![N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2975178.png)
![3-[(2-Ethoxynaphthalene-1-carbonyl)amino]-1-benzofuran-2-carboxamide](/img/structure/B2975179.png)


![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-bromophenyl)methanone](/img/structure/B2975185.png)


![(E)-3-naphthalen-2-yl-1-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2975190.png)